molecular formula C16H19N3O3S B6670210 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B6670210
M. Wt: 333.4 g/mol
InChI Key: FMHSJJYNXPEPAV-GXTWGEPZSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This complex molecule combines several functional groups, making it of significant interest in chemical research.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-9-15(23-10(2)18-9)16(20)19-12-6-7-22-14(12)11-4-5-13(21-3)17-8-11/h4-5,8,12,14H,6-7H2,1-3H3,(H,19,20)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHSJJYNXPEPAV-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

  • Starting with the preparation of the oxolane ring.

  • Introduction of the methoxypyridinyl group.

  • Formation of the thiazole ring.

  • Coupling with carboxamide.

Each step requires precise control of reaction conditions, including temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods: Industrial production often utilizes automated synthesis and purification systems to maximize efficiency and consistency. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control.

Chemical Reactions Analysis

Types of Reactions: N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various reactions, such as:

  • Oxidation: : Typically involving reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Particularly nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents include organic solvents (e.g., dichloromethane), acids, and bases. Reaction conditions are carefully controlled, often requiring inert atmospheres (e.g., nitrogen or argon) and precise temperature regulation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used but generally lead to modified versions of the parent compound with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is used as a building block for synthesizing more complex molecules.

Biology: In biological research, it serves as a probe for studying enzyme interactions and cellular processes due to its unique structure.

Medicine: Its potential therapeutic applications include acting as a lead compound in drug development, particularly for targeting specific proteins or enzymes.

Industry: In industrial settings, it finds use in the synthesis of agrochemicals and performance materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, often modulating their activity through mechanisms like inhibition or activation. The precise pathways involved can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include those with comparable structural motifs, such as:

  • N-[(2R,3S)-2-(6-hydroxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

  • N-[(2R,3S)-2-(6-methylpyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Uniqueness: N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Hopefully, that opens up a window into the fascinating world of this compound!

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